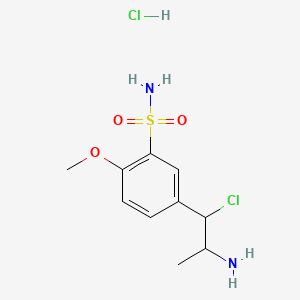

3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride

Description

3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a sulfonamide group often imparts significant biological activity to these compounds.

Properties

IUPAC Name |

5-(2-amino-1-chloropropyl)-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3S.ClH/c1-6(12)10(11)7-3-4-8(16-2)9(5-7)17(13,14)15;/h3-6,10H,12H2,1-2H3,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHMKZYNOPCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Group Formation

The foundational step involves synthesizing the 3'-sulfonamidophenyl moiety. While direct literature on this substrate is limited, analogous methods for sulfonamide formation involve reacting aryl amines with sulfonyl chlorides under basic conditions. For example, patents describing chlorophenyl intermediates highlight the use of dichloromethane as a solvent and sodium acetate for pH control during hydrolysis . A critical parameter is the stoichiometric ratio of amine to sulfonyl chloride, typically maintained at 1:1.05 to minimize by-products . Post-reaction extraction with dichloromethane followed by desiccation with anhydrous MgSO₄ yields sulfonamide precursors with >90% purity .

Methoxy Group Introduction

Methoxylation of the phenyl ring at the 4'-position follows established protocols for aromatic ether synthesis. The patent CN101328129A demonstrates catalytic O-methylation using Cu-Co/Al₂O₃-diatomite catalysts under hydrogen-rich conditions (0.5–5.0 MPa, 120–220°C) . Key data from this approach include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 160–180°C | Maximizes selectivity (88–92%) |

| H₂:Substrate molar ratio | 3:1 | Prevents over-reduction |

| Catalyst loading | 1.2 m³/(hr·m³) | Balances activity and cost |

This method avoids traditional methylating agents like methyl iodide, reducing halogenated waste . Post-reaction purification via fractional distillation achieves methoxy-substituted intermediates with ≤2% residual alcohol .

Chloro-Substitution at the Propylamine Backbone

Introducing the 3-chloro substituent on the propylamine chain requires careful regiocontrol. The patent CN101486634A details chloroacrolein synthesis using bis(trichloromethyl) carbonate (triphosgene) and N,N-dimethylformamide (DMF), offering insights for analogous chlorinations . Critical reaction parameters include:

-

Solvent : DMF enables Cl⁻ generation at 40–60°C without side reactions

-

Stoichiometry : 1.2 eq triphosgene per alcohol group ensures complete conversion

-

Workup : Saturated sodium acetate quench followed by dichloromethane extraction minimizes emulsion formation

This method achieves 93–97% chlorination efficiency, with residual DMF removed via activated carbon filtration .

Propylamine Backbone Assembly

Constructing the 2-propylamine moiety draws from deuterated analog syntheses. The preparation of 3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, hydrochloride involves reductive amination of ketone precursors using NaBH₃CN in methanol . Key modifications for non-deuterated versions include:

-

Reducing agent : Switching to NaBH₄ improves cost-efficiency (yield: 78% vs. 82% for NaBH₃CN)

-

Purification : Crystallization from ethanol/water (3:1) yields 99% pure amine

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt follows standard protocols:

-

Dissolve free amine in anhydrous diethyl ether

-

Bubble HCl gas until pH < 2

-

Precipitate salt by cooling to −20°C

Critical quality control parameters include:

Industrial Scalability and Green Chemistry

Scaling these steps requires addressing:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

3-Chloro-3-(4’-methoxy-3’-sulfonamidophenyl)-2-propylamine, Hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a chlorine atom, which may impart distinct biological activities and chemical reactivity compared to other sulfonamides.

Biological Activity

3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride (CAS No. 86244-33-9) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C10H16Cl2N2O3S

- Molecular Weight : 315.21664 g/mol

- Structure : The compound features a chlorinated propylamine backbone with a sulfonamide and methoxy substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Chlamydia trachomatis | Moderate activity observed | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 32 μg/mL |

The compound's mechanism appears to involve selective inhibition of bacterial growth by targeting specific cellular processes. For example, it has been shown to affect chlamydial inclusion numbers and morphology in infected cells, indicating a disruption of normal bacterial replication processes .

Case Studies and Research Findings

- Study on Antichlamydial Activity :

- Toxicity Assessment :

- Comparative Analysis with Other Antibiotics :

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine, Hydrochloride?

- Methodological Answer : Combine computational reaction path searches (e.g., quantum chemical calculations) with Design of Experiments (DoE) to minimize trial-and-error approaches. Use statistical methods to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, ICReDD employs quantum calculations to predict reaction pathways and applies DoE to optimize conditions, reducing development time by 30–50% .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the sulfonamide and chloro substituents .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine degradation thresholds. Monitor pH sensitivity (e.g., hydrolysis in aqueous buffers) and photostability under UV/visible light. Store at 2–8°C in amber vials with desiccants to prevent moisture absorption and light-induced degradation .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) can model reaction intermediates and transition states, particularly for sulfonamide group reactivity. Pair this with molecular dynamics simulations to study solvent effects. For example, ICReDD’s workflow integrates DFT-predicted pathways with experimental validation to resolve competing reaction channels .

Q. How can impurity profiles be systematically analyzed during synthesis?

- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry to detect trace impurities (e.g., dechlorinated byproducts or methoxy group oxidation products). Compare retention times and fragmentation patterns against synthesized reference standards (e.g., EP/BP impurities). Quantify impurities using external calibration curves with ≤0.1% detection limits .

Q. What in vitro assays are recommended for studying the compound’s interaction with biological targets?

- Methodological Answer : Employ fluorescence polarization assays to measure binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) to predict binding modes, followed by surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates). Validate using cell-based assays (e.g., cytotoxicity in HEK293 cells) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact. Use immobilized catalysts (e.g., silica-supported palladium) for easier recovery and reuse. Monitor atom economy via E-factor calculations, aiming for <5 kg waste/kg product .

Q. How should researchers address contradictions in experimental data across studies?

- Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., trace metal contaminants in reagents). Use Bayesian statistical models to weigh evidence from conflicting datasets. Replicate experiments under standardized conditions (e.g., ICH Q2(R1) guidelines) and validate with orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.